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# An In-depth Technical Guide to HO-PEG14-OH: Structure, Synthesis, and Applications

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Compound of Interest		
Compound Name:	HO-PEG14-OH	
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This technical guide provides comprehensive information on the chemical structure, synthesis, and key applications of **HO-PEG14-OH**, a discrete polyethylene glycol (dPEG®) linker. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides experimental protocols, and visualizes key processes to facilitate its use in advanced biomedical applications.

## **Core Properties and Chemical Structure**

HO-PEG14-OH is a homobifunctional, monodisperse polyethylene glycol derivative.[1][2] Unlike traditional polymeric PEGs, which are a mixture of different chain lengths, HO-PEG14-OH consists of a precise chain of 14 ethylene oxide units, capped at both ends by hydroxyl (-OH) groups.[1][3][4] This defined structure ensures batch-to-batch consistency and reproducibility in research and manufacturing. The ethylene glycol backbone imparts high water solubility, biocompatibility, and low immunogenicity, making it an ideal component in drug delivery and bioconjugation.[2][3][5][6]

Chemical Structure:

HO-(CH<sub>2</sub>CH<sub>2</sub>O)<sub>14</sub>-H

## **Quantitative Data Summary**

The key physicochemical properties of **HO-PEG14-OH** are summarized in the table below for easy reference.



Property	Value	References
CAS Number	1189112-05-7	[1][5][7]
Molecular Formula	C28H58O15	[7]
Molecular Weight	634.751 g/mol	[1][7]
Purity	≥95%	[1][7]
Appearance	Colorless Liquid or White Solid	[8][7]
Storage Conditions	Store at 2-8°C or -5°C, keep dry and sealed.	[1]

# Synthesis of Discrete HO-PEG14-OH

The synthesis of discrete PEG linkers like **HO-PEG14-OH** avoids traditional polymerization methods, which produce polydisperse mixtures.[3] Instead, a patented, stepwise organic synthesis methodology is employed to build the molecule with a precise number of ethylene oxide units.[3][9] This ensures a single molecular entity with a defined chain length and molecular weight.[3]

While the exact proprietary synthesis methods are patented, a representative experimental approach involves a convergent, stepwise strategy using protected PEG building blocks. A common method is the iterative Williamson ether synthesis.

# Experimental Protocol: Stepwise Synthesis of HO-PEG14-OH (Illustrative)

This protocol outlines a plausible, multi-step synthesis for building the **HO-PEG14-OH** molecule. This approach relies on protecting group chemistry to control the sequential addition of ethylene glycol units.

### Materials:

- Triethylene glycol (TEG)
- Benzyl bromide (BnBr)



- Sodium hydride (NaH)
- Tetrahydrofuran (THF), anhydrous
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Diethylene glycol
- Palladium on carbon (Pd/C)
- Hydrogen (H<sub>2</sub>) gas
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Brine solution
- Magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- Step 1: Monobenzylation of Triethylene Glycol (TEG)
  - o Dissolve TEG (1.0 eq) in anhydrous THF.
  - Cool the solution to 0°C and add NaH (1.1 eq) portion-wise.
  - Stir for 30 minutes, then add benzyl bromide (1.0 eq) dropwise.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction carefully with water and extract with EtOAc.
  - Wash the organic layer with brine, dry over MgSO<sub>4</sub>, and concentrate.



- Purify by flash column chromatography to yield HO-PEG3-OBn.
- Step 2: Tosylation of HO-PEG3-OBn
  - Dissolve HO-PEG3-OBn (1.0 eq) in pyridine and cool to 0°C.
  - Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
  - Stir at 0°C for 4-6 hours.
  - Pour the reaction mixture into ice-water and extract with DCM.
  - Wash the organic layer sequentially with cold HCl (1M), saturated NaHCO₃, and brine.
  - Dry over MgSO<sub>4</sub>, concentrate, and purify to yield TsO-PEG3-OBn.
- Step 3: Synthesis of a Protected PEG6 Building Block
  - $\circ\,$  Dissolve triethylene glycol (excess, ~5 eq) in anhydrous THF and add NaH (1.1 eq) at 0°C.
  - Stir for 30 minutes, then add TsO-PEG3-OBn (1.0 eq) dissolved in THF.
  - Stir at room temperature overnight.
  - Work up as in Step 1 to isolate the HO-PEG6-OBn intermediate.
  - Repeat Step 2 to convert this intermediate to TsO-PEG6-OBn.
- Step 4: Iterative Chain Elongation
  - Repeat the Williamson ether synthesis (as in Step 3) and subsequent tosylation (as in Step 2) iteratively.
  - For example, react TsO-PEG6-OBn with the sodium salt of HO-PEG8-OH (prepared similarly) to create a protected HO-PEG14-OBn molecule. Note: This is a simplified representation; a more common industrial approach uses smaller, more manageable building blocks.

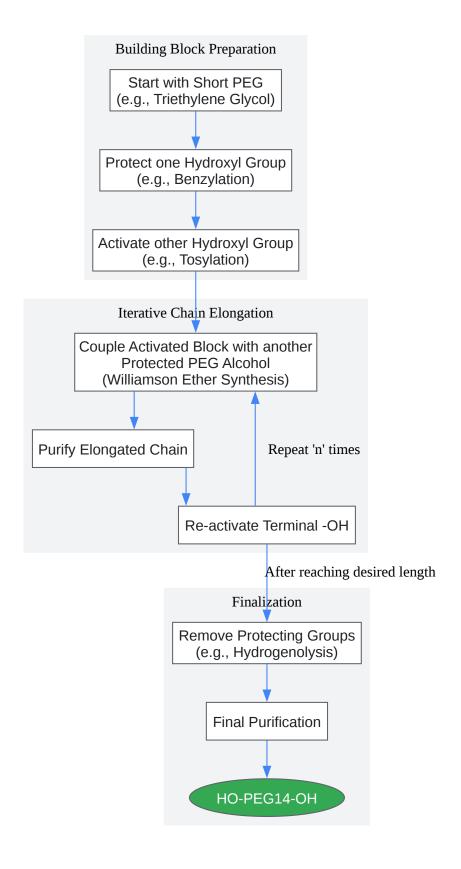


- Step 5: Final Deprotection
  - Dissolve the final protected PEG chain (e.g., BnO-PEG14-OBn, assuming a symmetric build) in ethanol.
  - Add Pd/C (10 mol%).
  - Purge the flask with H<sub>2</sub> gas and stir under an H<sub>2</sub> atmosphere (balloon or Parr shaker) overnight.
  - Filter the reaction mixture through Celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to yield the final product, HO-PEG14-OH.
  - Purify via column chromatography or recrystallization.

## **Synthesis Workflow Visualization**

The following diagram illustrates the logical flow of the iterative synthesis process.





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Caption: Logical workflow for the stepwise synthesis of discrete **HO-PEG14-OH**.



# **Applications and Experimental Use**

**HO-PEG14-OH** is a versatile linker used in bioconjugation, drug delivery, and nanotechnology. [1][5] Its two terminal hydroxyl groups can be functionalized to create heterobifunctional or homobifunctional linkers for various applications, including:

- Antibody-Drug Conjugates (ADCs): Serves as a hydrophilic spacer between the antibody and the cytotoxic payload, improving solubility and pharmacokinetic properties.
- PROTACs: Used as a linker to connect a target protein binder and an E3 ligase ligand.[10]
- PEGylation: Covalently attaching it to proteins, peptides, or small molecules can increase their circulation half-life, improve stability, and reduce immunogenicity.[3][5][11]
- Surface Modification: Functionalizing nanoparticles or biomaterials to reduce non-specific protein binding and improve biocompatibility.[5]

# **Experimental Protocol: Activation of Terminal Hydroxyls** for Conjugation

To be used as a linker, the terminal hydroxyl groups of **HO-PEG14-OH** must first be converted into more reactive functional groups. This protocol describes a general procedure for activating the hydroxyls by converting them to mesylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or azides).

#### Materials:

- HO-PEG14-OH
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Methanesulfonyl chloride (MsCl)
- Argon or Nitrogen gas
- Magnetic stirrer and stir bar

## Foundational & Exploratory





Ice bath

#### Procedure:

- Preparation:
  - Dissolve HO-PEG14-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
  - Cool the solution to 0°C using an ice bath.
- Activation Reaction:
  - Add triethylamine (2.5 eq) to the cooled solution and stir for 10 minutes.
  - Add methanesulfonyl chloride (2.2 eq) dropwise via syringe. Ensure the temperature remains at 0°C.
  - Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Work-up and Purification:
  - Quench the reaction by adding a small amount of saturated NaHCO₃ solution.
  - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, dilute HCI (0.5 M), and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product, MsO-PEG14-OMs.
  - Purify the product using flash column chromatography (e.g., with an ethyl acetate/hexanes gradient).
- Further Conjugation:
  - The resulting MsO-PEG14-OMs can be directly used in reactions with nucleophiles. For example, reacting it with sodium azide will yield N₃-PEG14-N₃, a key intermediate for click

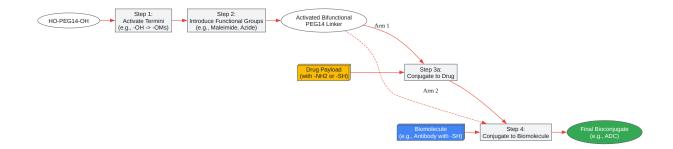


chemistry. Reacting it with an amine-containing molecule will form a secondary amine linkage.

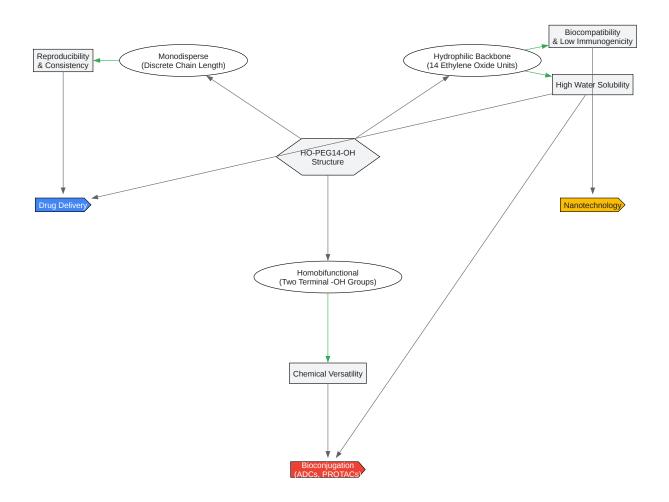
## **Bioconjugation Workflow Visualization**

This diagram shows a typical workflow for using **HO-PEG14-OH** as a linker in a bioconjugation application, such as creating an ADC.









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